![molecular formula C10H19N B14422232 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-54-5](/img/structure/B14422232.png)
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a bicyclic compound that belongs to the class of cyclopenta[b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and gold catalysts in a relay catalysis system ensures high efficiency and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically results in fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing conformationally restricted analogues of biologically active molecules, such as γ-aminobutyric acid (GABA) analogues.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, conformationally restricted analogues based on this compound have shown activity as GABA analogues, interacting with GABA receptors and influencing neurotransmission . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A similar compound with a slightly different substitution pattern.
Cyclopenta[b]pyridine derivatives: These include various substituted derivatives with different functional groups.
Uniqueness
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conformational restriction enhances its potency and selectivity towards biological targets compared to more flexible analogues .
Eigenschaften
CAS-Nummer |
87401-54-5 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-6-7-11(2)10-5-3-4-9(8)10/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
BEWXYPZHCLQGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C2C1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
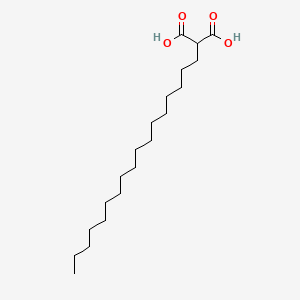
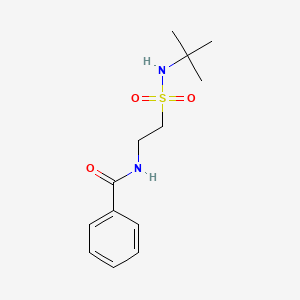
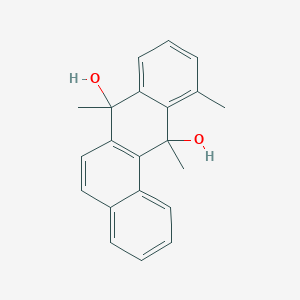
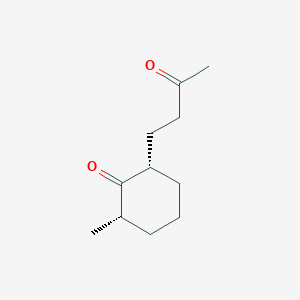

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

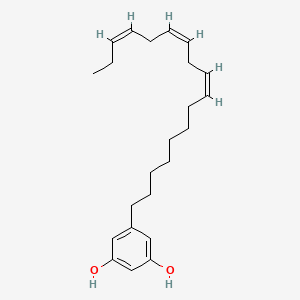
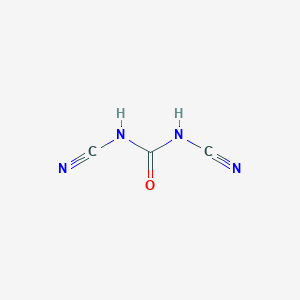
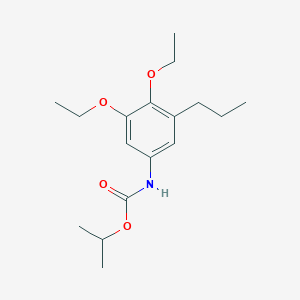
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
